1-Bromo-3,5,7-trimethyladamantane is a brominated derivative of adamantane, a dense, diamondoid hydrocarbon known for its stability and unique structure. While the provided papers do not directly discuss 1-Bromo-3,5,7-trimethyladamantane, they do provide insights into the biological activity of brominated compounds and their potential applications. Brominated organic compounds are often used in medicinal chemistry due to their ability to interact with biological systems, as seen in the examples of 3-bromopyruvate and bromocriptine.
Brominated compounds have shown promise in cancer therapy. 3-Bromopyruvate has demonstrated impressive antitumor effects in multiple animal tumor models due to its antiglycolytic properties1. Another compound, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, has been shown to inhibit cancer cell invasion in vitro and tumor growth in vivo, although its mechanism of action remains to be elucidated3. These findings suggest that brominated adamantane derivatives like 1-Bromo-3,5,7-trimethyladamantane could potentially be explored for anticancer applications.
Bromocriptine has been approved for the treatment of type 2 diabetes, showcasing the versatility of brominated compounds in therapeutic applications beyond cancer2. The drug's ability to reduce postmeal plasma glucose levels and improve metabolic parameters indicates that brominated adamantane derivatives may also hold potential in the management of metabolic disorders.
Bromocriptine has also been found to have neuroprotective effects against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice, suggesting that brominated compounds can act as free radical scavengers and stimulate antioxidant mechanisms in the brain4. This opens up the possibility for 1-Bromo-3,5,7-trimethyladamantane to be investigated for neuroprotective properties.
1-Bromo-3,5,7-trimethyladamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon known for its unique three-dimensional structure. This compound is classified under the category of organic bromine compounds and is recognized for its significance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including Memantine, which is used in the treatment of Alzheimer's disease. The compound's chemical structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
1-Bromo-3,5,7-trimethyladamantane falls under the classification of:
The synthesis of 1-Bromo-3,5,7-trimethyladamantane typically involves the bromination of 1,3-dimethyladamantane. This process can be executed using various methods:
The reaction setup usually includes:
1-Bromo-3,5,7-trimethyladamantane has a complex molecular structure characterized by:
The primary chemical reaction involving 1-Bromo-3,5,7-trimethyladamantane is its use as an intermediate in further synthetic pathways:
The reactions are typically carried out under controlled conditions to ensure high yield and purity:
The mechanism of action for 1-Bromo-3,5,7-trimethyladamantane primarily revolves around its reactivity due to the presence of the bromine atom:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time.
1-Bromo-3,5,7-trimethyladamantane exhibits:
Key chemical properties include:
Relevant data on its physical state and reactivity should be referenced from safety data sheets provided by suppliers .
1-Bromo-3,5,7-trimethyladamantane has several applications in scientific research:
Its role as an impurity or intermediate highlights its importance in drug formulation processes .
1-Bromo-3,5,7-trimethyladamantane is systematically named as 1-bromo-3,5,7-trimethyltricyclo[3.3.1.1³⁷]decane, reflecting its polycyclic adamantane core with methyl substituents at bridgehead positions 3,5,7 and a bromine atom at position 1. Its molecular formula is C₁₃H₂₁Br, with a molecular weight of 257.21 g/mol [2] [6]. The CAS registry number 53398-55-3 uniquely identifies this compound in chemical databases [2] . Key molecular descriptors include:
Table 1: Physical Properties of 1-Bromo-3,5,7-trimethyladamantane
Property | Value | Measurement Conditions | |
---|---|---|---|
Melting Point | 101–103°C | Solid state | |
Boiling Point | 254.2°C | At 760 mmHg | |
Density | 1.333 g/cm³ | Room temperature | |
Flash Point | 118.9°C | Standard test | |
Purity | >95% (GC) | Neat format | [2] [6] |
The adamantane skeleton adopts a rigid, diamondoid lattice with chair-conformed cyclohexane rings. The bromine atom occupies a bridgehead position, resulting in significant steric crowding. Methyl groups at positions 3,5,7 exhibit syn-facial stereochemistry, enforcing ( T_d ) symmetry in the parent structure [6]. The InChI string (InChI=1S/C13H21Br/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11/h4-9H2,1-3H3) encodes the stereocenters, confirming the all-trans configuration of substituents . This topology impedes ring-flipping dynamics, locking the bromine in an equatorial orientation ideal for SN2 nucleophilic substitution [3] [8].
The electronic and steric properties of 1-bromo-3,5,7-trimethyladamantane differ markedly from simpler brominated adamantanes:
Table 2: Comparative Analysis of Brominated Adamantane Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | |
---|---|---|---|---|
1-Bromoadamantane | C₁₀H₁₅Br | 215.134 | No methyl groups; lower steric hindrance | |
1-Bromo-3-methyladamantane | C₁₁H₁₇Br | 229.161 | Single methyl group; asymmetric topology | |
1-Bromo-3,5-dimethyladamantane | C₁₂H₁₉Br | 243.188 | Two methyl groups; increased lipophilicity | |
1,3-Dibromoadamantane | C₁₀H₁₄Br₂ | 294.03 | Bromine at two positions; higher reactivity | |
1-Bromo-3,5,7-trimethyladamantane | C₁₃H₂₁Br | 257.210 | Three methyl groups; maximal steric shielding | [2] [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1